6''-Malonylastragalin
CAS No.: 81149-02-2
Cat. No.: VC21344367
Molecular Formula: C24H22O14
Molecular Weight: 534.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 81149-02-2 |
---|---|
Molecular Formula | C24H22O14 |
Molecular Weight | 534.4 g/mol |
IUPAC Name | 3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
Standard InChI | InChI=1S/C24H22O14/c25-10-3-1-9(2-4-10)22-23(19(32)17-12(27)5-11(26)6-13(17)36-22)38-24-21(34)20(33)18(31)14(37-24)8-35-16(30)7-15(28)29/h1-6,14,18,20-21,24-27,31,33-34H,7-8H2,(H,28,29)/t14-,18-,20+,21-,24+/m1/s1 |
Standard InChI Key | XEXCLTHHXIWUHO-UJKBSQBPSA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O |
SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |
Chemical Structure and Properties
6''-Malonylastragalin is a glycosylated derivative of kaempferol with a malonyl group attached at the 6'' position of the glycoside. The core structure contains a flavonol skeleton with hydroxyl groups at positions 5, 7, and 4', characteristic of kaempferol.
Chemical Identity
The chemical and physical properties of 6''-Malonylastragalin provide essential information for understanding its biological behavior and potential applications.
Table 1: Chemical Identity and Basic Properties of 6''-Malonylastragalin
Property | Value |
---|---|
Chemical Formula | C24H22O14 |
Molecular Weight | 534.4 g/mol |
CAS Number | 81149-02-2 |
HMDB ID | HMDB0037434 |
ChEBI ID | CHEBI:142248 |
Exact Mass | 534.10095537 Da |
6''-Malonylastragalin possesses numerous synonyms in scientific literature, including its systematic IUPAC name: 3-[[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid .
Physicochemical Properties
The compound's physical and chemical properties influence its solubility, bioavailability, and potential interactions with biological systems.
Table 2: Physicochemical Properties of 6''-Malonylastragalin
Property | Value | Significance |
---|---|---|
XLogP3-AA | 0.4 | Moderate lipophilicity |
Hydrogen Bond Donor Count | 7 | High potential for hydrogen bonding |
Hydrogen Bond Acceptor Count | 14 | Significant potential for intermolecular interactions |
Rotatable Bond Count | 8 | Moderate molecular flexibility |
These properties indicate that 6''-Malonylastragalin has moderate lipophilicity with a XLogP3-AA value of 0.4, suggesting potential for both aqueous solubility and membrane permeability . The high number of hydrogen bond donors (7) and acceptors (14) indicates significant potential for intermolecular interactions, which may influence its binding capacity to proteins and biological receptors .
Natural Sources and Occurrence
6''-Malonylastragalin has been documented in several plant species, with significant concentrations identified in specific genera.
Plant Sources
The compound has been reported in various plant species, notably:
-
Rubus adenotrichos (Tropical blackberry) - A member of the Rosaceae family native to Central America
-
Equisetum species (Horsetails) - Ancient vascular plants with jointed stems
-
Potentially present in Mulberry (Morus species) - As indicated by metabolomic studies
The presence of 6''-Malonylastragalin in these taxonomically diverse plant groups suggests its widespread distribution in the plant kingdom and potential ecological significance.
Biosynthetic Origin
6''-Malonylastragalin is synthesized through the flavonoid biosynthetic pathway, with astragalin (kaempferol-3-O-glucoside) serving as the precursor. The malonylation at the 6'' position of the glucose moiety likely occurs via a malonyl-CoA-dependent acyltransferase enzyme, though specific details of the biosynthetic enzymes involved in malonylation remain largely uncharacterized in many plant species.
Biochemical Classification and Relationships
6''-Malonylastragalin belongs to several biochemical classification groups, providing context for understanding its biological functions.
Chemical Classification
Table 3: Biochemical Classification of 6''-Malonylastragalin
Classification Level | Category |
---|---|
Primary Class | Flavonoids |
Subclass | Flavonol glycosides |
Specific Type | Malonylated flavonol glycoside |
Structural Relation | Kaempferol derivative |
Functional Group Feature | Malonyl ester at 6'' position |
As indicated in the search results, 6''-Malonylastragalin is functionally related to kaempferol and classified as a 7-hydroxyflavonol . The compound represents an acylated glycoside derivative where the glucose moiety is modified with a malonyl group.
Related Compounds
6''-Malonylastragalin exists within a family of structurally related compounds that share similar core structures but differ in their glycosylation or acylation patterns:
-
Astragalin (Kaempferol-3-O-glucoside) - The non-malonylated parent compound
-
(3''-Apiosyl-6''-malonyl)astragalin - A more complex derivative with an additional apiosyl group
-
Kaempferol 3-rhamnosyl-(1->6)-glucosyl-(1->6)-galactoside - A related kaempferol triglycoside
-
6''-Acetylhyperin 7-rhamnoside - A different acylated flavonoid glycoside
This structural diversity highlights the complexity of flavonoid metabolism in plants and suggests specific roles for the various derivatives in plant biochemistry.
Metabolomic Research Findings
Recent metabolomic studies have provided insights into the biological significance of 6''-Malonylastragalin, particularly in response to environmental stressors.
Comparison with Other Stress-Responsive Metabolites
Table 4: Stress-Responsive Metabolites in Comparison with 6''-Malonylastragalin
Metabolite | Response to Drought Stress | VIP Score | Potential Role |
---|---|---|---|
6''-Malonylastragalin | Differential expression | High | Antioxidant defense |
Kaempferol 3-rhamnosyl-(1->6)-glucosyl-(1->6)-galactoside | Significant increase | 5.97 | Stress signaling |
Epothilone A | Significant increase | 5.55 | Cell protection |
Neryl rhamnosyl-glucoside | Significant increase | 7.17 | Osmotic regulation |
The differential response of these metabolites suggests complex metabolic reprogramming in plants under drought stress conditions, with flavonoids like 6''-Malonylastragalin potentially serving protective functions .
Analytical Identification Methods
The identification and quantification of 6''-Malonylastragalin in plant materials and biological samples typically involve chromatographic and spectroscopic techniques.
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) represents the most common approach for analyzing 6''-Malonylastragalin. The compound's characteristic UV absorption spectrum, reflecting its flavonoid structure, facilitates its detection by DAD, while MS provides additional structural confirmation.
Mass Spectrometric Identification
Mass spectrometric analysis is particularly valuable for confirming the identity of 6''-Malonylastragalin, with its exact mass of 534.10095537 Da serving as a key identifier . Fragment ions corresponding to the loss of the malonyl group (-86 Da) and subsequent fragmentation of the glycosidic bond provide characteristic patterns for confirmation.
Future Research Directions
The current understanding of 6''-Malonylastragalin remains incomplete, with several aspects warranting further investigation.
Biosynthetic Pathway Elucidation
The specific enzymes responsible for the malonylation of astragalin to form 6''-Malonylastragalin remain largely uncharacterized in many plant species. Molecular and biochemical studies targeting these acyltransferases would enhance our understanding of flavonoid metabolism.
Biological Activity Assessment
Comprehensive studies evaluating the biological activities of 6''-Malonylastragalin, including antioxidant capacity, anti-inflammatory potential, and possible anticancer properties, would provide valuable insights into its pharmacological significance.
Role in Plant Stress Response
Further investigation of the specific functions of 6''-Malonylastragalin in plant stress response, including its potential role in drought tolerance, would contribute to our understanding of plant adaptation mechanisms and could inform strategies for improving crop resilience.
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